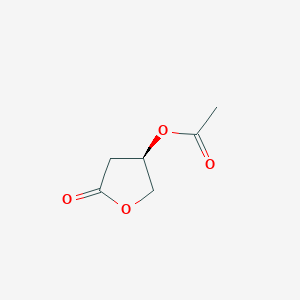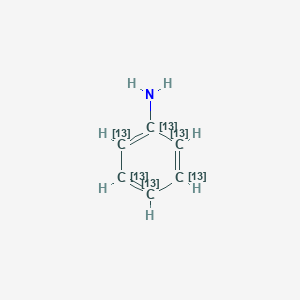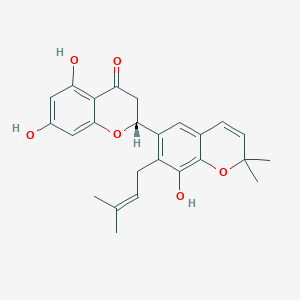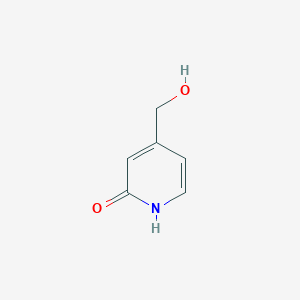
4-(Hydroxymethyl)pyridin-2(1H)-one
Vue d'ensemble
Description
4-(Hydroxymethyl)pyridin-2(1H)-one is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a hydroxymethyl group attached to a pyridinone ring, which provides a versatile handle for further chemical transformations .
Synthesis Analysis
The synthesis of derivatives of 4-(Hydroxymethyl)pyridin-2(1H)-one can be achieved through various methods. For instance, the reaction of 4-hydroxy-6-methyl-2-pyridone with benzylidenemalononitriles and other reagents leads to the formation of 4H-pyrano[3,2-c]pyridines, which can be further transformed into fused systems upon reaction with acetic anhydride . Additionally, a practical large-scale synthesis of a related compound, (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, has been reported using asymmetric 1,3-dipolar cycloaddition, highlighting the synthetic utility of hydroxymethyl-substituted heterocycles .
Molecular Structure Analysis
The molecular structure of compounds related to 4-(Hydroxymethyl)pyridin-2(1H)-one has been studied using various techniques. For example, the crystal structures of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones have been elucidated, revealing the importance of hydrogen bonding in the solid state . Theoretical studies have also been conducted to understand the tautomerism of the 3-hydroxy-pyridin-4-one system, which is relevant to the stability and reactivity of these compounds .
Chemical Reactions Analysis
The reactivity of 4-(Hydroxymethyl)pyridin-2(1H)-one derivatives has been explored in various chemical reactions. For instance, the use of 4-(hydroxymethyl)pyridine in manganese benzoate chemistry leads to the formation of hexanuclear clusters with interesting magnetic properties . Moreover, the synthesis of pyridinone and pyranone derivatives has been achieved through multi-component condensation reactions, demonstrating the versatility of these compounds in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(Hydroxymethyl)pyridin-2(1H)-one and its derivatives have been extensively studied. Spectroscopic techniques such as NMR, IR, and UV-spectroscopy have been used to elucidate the structures of these compounds in solution and in the solid state . Quantum-chemical studies have provided insights into the electronic structure and ligand-receptor binding mechanisms of pyridinone derivatives, which are important for understanding their biological activity .
Applications De Recherche Scientifique
Magnetic and Optical Properties
- Nonanuclear Lanthanide Clusters : 4-(Hydroxymethyl)pyridin-2(1H)-one was used in creating a new family of Ln(III)(9) clusters with sandglass-like topology. The Dy(III) member exhibited single-molecule magnetism behavior, while the Eu(III) analogue showed intense red photoluminescence (Alexandropoulos et al., 2011).
Coordination Chemistry
- Manganese Benzoate Chemistry : In a study exploring manganese benzoate chemistry, 4-(Hydroxymethyl)pyridin-2(1H)-one was used to synthesize hexanuclear clusters featuring a {Mn6O2}10+ core (Stamatatos et al., 2006).
- Nickel Coordination Compounds : This compound was involved in creating nickel coordination compounds, where it played a role in forming discrete complexes with Ni cations (Werner & Näther, 2015).
Iron Chelating Properties
- Iron Chelation : A study evaluated the coordination ability of 4-(Hydroxymethyl)pyridin-2(1H)-one towards Fe(3+), showing its potential as a more selective iron chelator compared to existing clinical agents (Lachowicz et al., 2016).
Biomimetic Models
- [Fe]hydrogenase Model Complexes : The compound was used in synthesizing model complexes for [Fe]hydrogenase, an enzyme relevant in biological hydrogen processing (Song et al., 2012).
Electrochemistry
- Electroreduction Studies : It was employed in studying the electroreduction of substituents on a pyridine ring, contributing to the understanding of electrochemical behaviors and mechanisms (Nonaka et al., 1981).
Photoreaction Studies
- Photoreactions in Acidic Solutions : This chemical played a role in the study of photoreactions of methyl 4-pyridinecarboxylate under different atmospheric conditions (Sugiyama et al., 1984).
Quantum-chemical Studies
- Ligand-Receptor Binding Mechanisms : A quantum-chemical study was conducted on pyridin-4(1H)-one derivatives, including 4-(Hydroxymethyl)pyridin-2(1H)-one, to understand their electronic structure and ligand-receptor binding mechanisms (Rogachevskii et al., 2009).
Antimicrobial Activity
- Silver(I) Complexes : The antimicrobial activity of silver(I) complexes involving this compound was investigated, showing considerable activity against certain pathogens (Kalinowska-Lis et al., 2014).
Vibrational and Electronic Structure
- Structural Studies : Detailed studies on the vibrational, conformational, and electronic structures of hydroxymethyl derivatives of pyridine were conducted, providing insights into their electronic properties (Arjunan et al., 2012).
Propriétés
IUPAC Name |
4-(hydroxymethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c8-4-5-1-2-7-6(9)3-5/h1-3,8H,4H2,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWMXLBVGGYAQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40454886 | |
| Record name | 4-(Hydroxymethyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)pyridin-2(1H)-one | |
CAS RN |
127838-58-8 | |
| Record name | 4-(Hydroxymethyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(hydroxymethyl)-1,2-dihydropyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

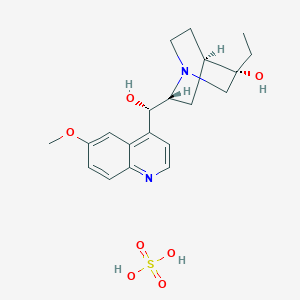
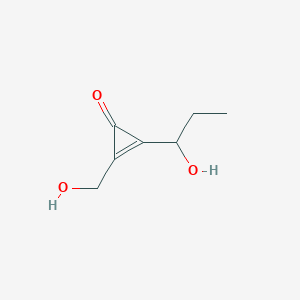


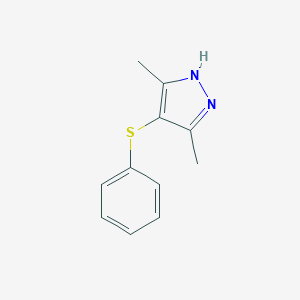
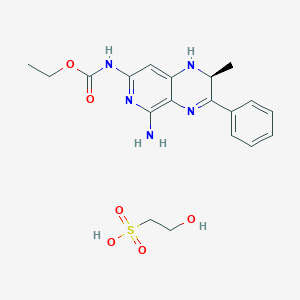
![[(4-Chlorobutoxy)methyl]benzene](/img/structure/B144436.png)

![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (1R,2S,4R)-rel-(9CI)](/img/structure/B144439.png)
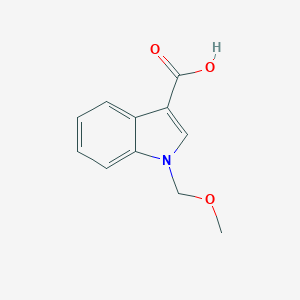
![(2R)-2-[(4-Ethyl-2,3-dioxopiperazinyl)carbonylamino]-2-phenylacetic acid](/img/structure/B144443.png)
